

Application Note: Quantification of Euonymine using HPLC-UV

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Compound of Interest		
Compound Name:	Euonymine	
Cat. No.:	B13332915	Get Quote

**Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **Euonymine**, a sesquiterpene pyridine alkaloid. The described protocol is applicable for the determination of **Euonymine** in bulk drug substances and extracts from plant materials. The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and water, providing excellent separation and peak symmetry. This document provides the complete methodology, including sample preparation, chromatographic conditions, and illustrative validation data, making it a valuable resource for researchers, scientists, and professionals in drug development and quality control.

**Introduction

Euonymine is a complex sesquiterpene pyridine alkaloid found in various plant species, notably within the Celastraceae family.[1][2] Its intricate structure and potential biological activities necessitate a precise and accurate analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely adopted technique for the analysis of alkaloids due to its high resolution, sensitivity, and reproducibility. [3][4][5] This application note presents a validated HPLC-UV method developed for the reliable quantification of **Euonymine**.

Experimental



Instrumentation and Reagents

- HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- **Euonymine** reference standard (purity ≥98%).
- HPLC-grade acetonitrile, methanol, and water.
- Formic acid, analytical grade.
- 0.45 μm syringe filters.

Chromatographic Conditions

Parameter	Setting
Column	C18 Reverse-Phase (4.6 x 250 mm, 5 μm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-20 min: 30-70% B; 20-25 min: 70-90% B; 25- 30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μL
UV Detection	260 nm

Method Validation (Illustrative Data)

The method was validated according to standard guidelines to ensure its suitability for the intended purpose.[6] The following parameters were assessed:



Linearity

The linearity was evaluated by analyzing a series of **Euonymine** standard solutions at different concentrations.

Concentration (µg/mL)	Peak Area (mAU*s)
5	120540
10	241300
25	602500
50	1206000
100	2411500
Correlation Coefficient (r²)	0.9998

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatogram.

Parameter	Value (μg/mL)
LOD (S/N = 3)	0.5
LOQ (S/N = 10)	1.5

Precision

The precision of the method was determined by performing replicate injections of a standard solution.

Precision Type	%RSD (n=6)
Intra-day	0.85%
Inter-day	1.25%



Accuracy

Accuracy was assessed through a recovery study by spiking a known amount of **Euonymine** into a sample matrix.

Spiked Concentration (µg/mL)	Recovered Concentration (µg/mL)	Recovery (%)
20	19.6	98.0%
50	50.8	101.6%
80	79.2	99.0%

Conclusion

The developed HPLC-UV method provides a reliable, precise, and accurate means for the quantification of **Euonymine**. The method is straightforward and can be readily implemented in a quality control or research laboratory setting for the analysis of **Euonymine** in various samples.

Detailed Experimental Protocol Preparation of Solutions

- Mobile Phase A (Water with 0.1% Formic Acid): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
- Mobile Phase B (Acetonitrile with 0.1% Formic Acid): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
- Standard Stock Solution of **Euonymine** (1 mg/mL): Accurately weigh 10 mg of **Euonymine** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B) to obtain concentrations ranging from the LOQ to 100 µg/mL.



Sample Preparation (from Plant Material)

- Grinding: Grind the dried plant material to a fine powder.
- Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 20 mL of methanol.
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
- Collection: Carefully collect the supernatant.
- Re-extraction: Repeat the extraction process on the residue with another 20 mL of methanol to ensure complete extraction.
- Pooling: Combine the supernatants from both extractions.
- Evaporation: Evaporate the combined supernatant to dryness under reduced pressure.
- Reconstitution: Reconstitute the dried extract with 5 mL of the initial mobile phase composition.
- Filtration: Filter the reconstituted solution through a 0.45 μm syringe filter into an HPLC vial.
 [7]

HPLC Analysis Procedure

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Standard Curve: Inject 10 μL of each working standard solution in ascending order of concentration.
- Sample Analysis: Inject 10 μL of the prepared sample solution.
- Data Acquisition: Record the chromatograms and integrate the peak area corresponding to Euonymine.



Quantification: Construct a calibration curve by plotting the peak area versus the
concentration of the standard solutions. Determine the concentration of **Euonymine** in the
sample by interpolating its peak area on the calibration curve.

Visualizations Experimental Workflow Diagram



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Caption: Workflow for the quantification of **Euonymine** by HPLC-UV.

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